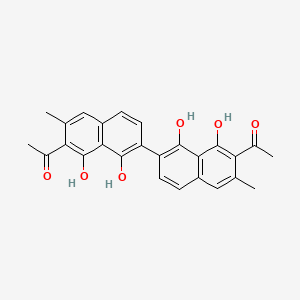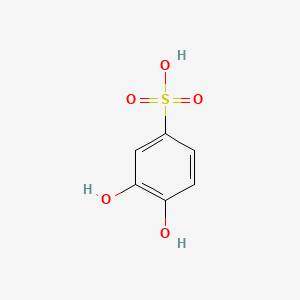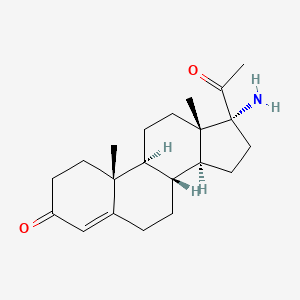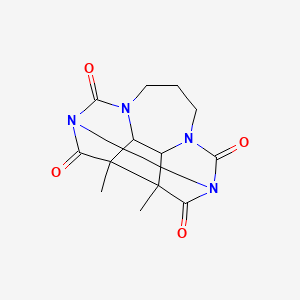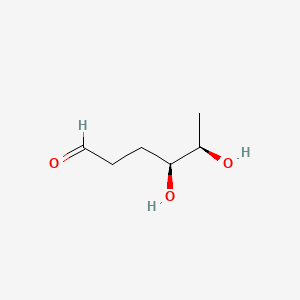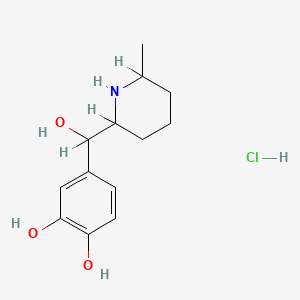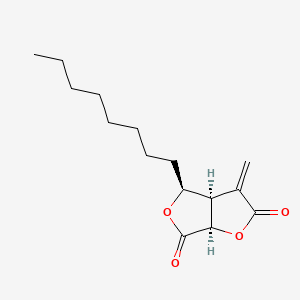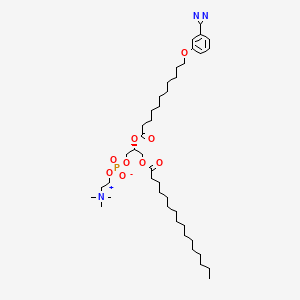![molecular formula C20H25FO5 B1208758 (6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1208758.png)
(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a fluorine atom, and a cyclopenta[a]phenanthrene backbone. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the construction of the core structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Functional Groups: Hydroxyl groups, fluorine atoms, and methyl groups are introduced through various reactions such as halogenation, hydroxylation, and methylation. These reactions require precise control of temperature, pH, and the use of specific reagents.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities and to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor for manufacturing other chemical compounds.
Mechanism of Action
The mechanism of action of (6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and fluorine atom play crucial roles in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione: can be compared with other similar compounds, such as:
Fluticasone Propionate: A glucocorticoid with anti-inflammatory properties.
Dexamethasone: Another glucocorticoid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar in structure and function to dexamethasone, used in various inflammatory conditions.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C20H25FO5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(6R,8S,10S,11S,13S,14S,16R)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H25FO5/c1-17-9-15(24)20(21)11(13(17)8-19(3,26)16(17)25)7-14(23)12-6-10(22)4-5-18(12,20)2/h4-6,11,13-15,23-24,26H,7-9H2,1-3H3/t11-,13-,14+,15-,17-,18-,19+,20?/m0/s1 |
InChI Key |
VQXKHRGTKIHETG-SMKHJERPSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@@](C2=O)(C)O)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2=O)(C)O)CC(C4=CC(=O)C=CC43C)O)F)O |
Synonyms |
9-fluoro-16 alpha-methyl-6 beta,11 beta,16 beta-trihydroxy-1,4-androstadiene-3,17-dione 9-fluoro-16-methyl-6,11,16-trihydroxy-1,4-androstadiene-3,17-dione 9-FMTAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


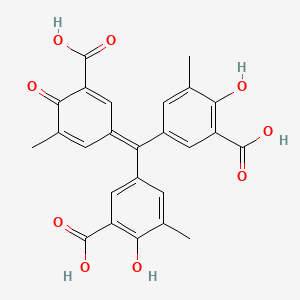
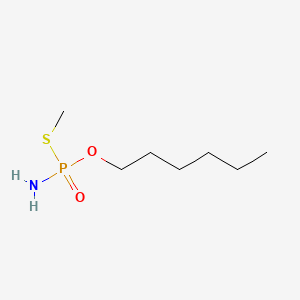

![3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one](/img/structure/B1208681.png)
